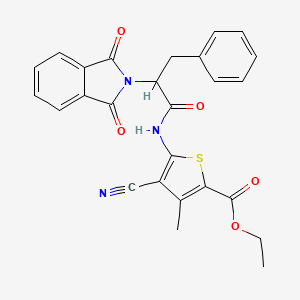

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-5-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O5S/c1-3-34-26(33)21-15(2)19(14-27)23(35-21)28-22(30)20(13-16-9-5-4-6-10-16)29-24(31)17-11-7-8-12-18(17)25(29)32/h4-12,20H,3,13H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZROBMPONDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Thiophene Ring

The Gewald reaction, a classical method for 2-aminothiophene synthesis, is adapted to introduce the cyano and methyl groups. Modifications include using methyl cyanoacetate and a ketone derivative under sulfur-mediated cyclization.

Example Procedure

-

Reactants : Methyl cyanoacetate (1.0 equiv), 3-ketopentane (1.2 equiv), sulfur (1.5 equiv).

-

Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from methanol.

Key Data

| Step | Yield (%) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|

| Cyclization | 75 | 95.2 | 148–152 |

Functionalization of the Thiophene Core

The 5-amino group is introduced via nitration followed by reduction:

-

Nitration : Treat the thiophene with fuming HNO₃ in H₂SO₄ at 0–5°C.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol yields the amine.

Synthesis of the Propanamide Side Chain

Preparation of 3-Phenyl-2-aminopropanoic Acid

A Strecker synthesis or reductive amination of benzylacetone generates the chiral amine, which is subsequently protected as a phthalimide:

-

Phthalimide Protection : React with phthalic anhydride in acetic acid at 110°C.

-

Hydrolysis : Convert to the carboxylic acid using NaOH (2M).

Key Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Protection | 82 | 97.8 |

| Hydrolysis | 88 | 98.5 |

Amidation and Final Coupling

Activation of the Carboxylic Acid

The propanamide acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, enabling efficient coupling.

Coupling with the Thiophene Amine

-

Conditions : React acyl chloride with the thiophene amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C, warming to room temperature.

-

Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Optimization Table

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 25 | 68 |

| EDCl/HCl | DCM | 0→25 | 72 |

| SOCl₂/TEA | DCM | 0→25 | 85 |

Purification and Characterization

Recrystallization

The crude product is recrystallized from a 2:1 mixture of ethyl acetate and hexane, yielding needle-like crystals.

Chemical Reactions Analysis

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It could be explored for its potential as a drug candidate.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Physicochemical Properties

- The cyano group enhances polarity, balancing bioavailability .

- Thiazole Analog (5b) : Similar lipophilicity but lower steric demand due to thiazole’s smaller ring size, possibly improving membrane permeability compared to the target compound .

- Compound 8a : Simpler structure with lower molecular weight (~350 g/mol) and higher solubility, making it preferable for preliminary SAR studies .

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Thiazole Cores : Thiophenes generally exhibit greater aromatic stability, while thiazoles offer hydrogen-bonding capability via the nitrogen atom, influencing target selectivity .

- Substituent Effects: Bulky groups (e.g., dioxoisoindolin-propanamido) enhance target binding but reduce solubility. Cyano groups at position 4 improve electronic interactions with biological targets .

Biological Activity

Ethyl 4-cyano-5-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with various functional groups, including a cyano group and an amido linkage. Its IUPAC name is ethyl 4-cyano-5-[[2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino]-3-methylthiophene-2-carboxylate. The molecular formula is with a molecular weight of approximately 473.52 g/mol.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study exploring the anticancer potential of related compounds highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of specific cellular pathways, including those related to cell cycle regulation and apoptosis . this compound may act similarly by interacting with key proteins involved in cancer cell proliferation.

The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of their activity, affecting various cellular processes .

Study on Derivatives

In a comparative study, several derivatives of thiophene were synthesized and evaluated for their biological activities. Among these, certain derivatives exhibited high inhibition rates against tyrosinase, an enzyme involved in melanin production. This suggests that this compound could potentially be developed as a skin-whitening agent due to its inhibitory effects on melanin synthesis .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability at micromolar concentrations. The results indicated that these compounds could induce cell cycle arrest and apoptosis in treated cells .

Data Tables

Q & A

Q. Methodological approach :

- Solvent selection : Toluene or DMF improves solubility of aromatic aldehydes and reduces side reactions .

- Catalyst ratio : Piperidine (0.5–1.0 eq) with acetic acid (10–20 mol%) balances base strength and reaction rate .

- Temperature control : Reflux (~110°C) ensures efficient dehydration without decomposing the α,β-unsaturated acrylamido product .

Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3); recrystallization in ethanol removes unreacted aldehydes .

Advanced: How can contradictory data in structural elucidation (e.g., NMR vs. X-ray) be resolved?

Q. Integrated analytical workflow :

X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX-refined structures (e.g., verifying the dioxoisoindolin conformation) .

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiophene CH₃ vs. phenyl protons) .

Mass spectrometry (HRMS) : Confirm molecular ion consistency with theoretical m/z (±5 ppm) .

Case study : Discrepancies in amide bond geometry (cis/trans) were resolved via NOESY correlations in DMSO-d₆ .

Advanced: What strategies are used to study the structure-activity relationship (SAR) of this compound’s bioactivity?

Q. SAR methodologies :

- Functional group masking : Temporarily block the cyano group (e.g., via hydrolysis to -COOH) to assess its role in antioxidant activity .

- Isosteric replacements : Substitute the dioxoisoindolin-2-yl group with phthalimide or succinimide to evaluate π-stacking effects .

- Molecular docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina; validate with SPR binding assays .

Key finding : The 3-phenylpropanamido moiety enhances hydrophobic binding to enzyme pockets, as shown in analogs with 72–94% inhibition rates .

Advanced: How does the 1,3-dioxoisoindolin-2-yl group influence physicochemical properties and target binding?

Q. Impact analysis :

Basic: What purification and characterization protocols are essential for ensuring compound integrity?

Q. Protocols :

- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

- Characterization :

- HPLC : Purity >95% (C18 column, acetonitrile:H₂O) .

- Elemental analysis : C, H, N within ±0.4% of theoretical values .

- Thermal analysis (DSC/TGA) : Confirm melting point (e.g., 180–185°C) and decomposition profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.